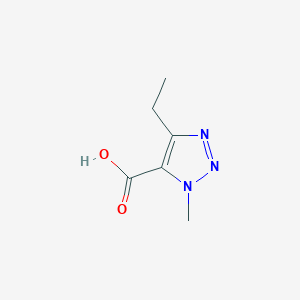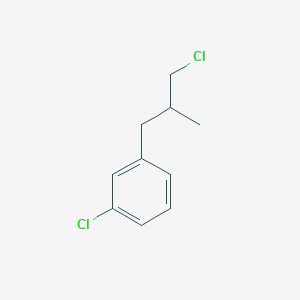
1-Chloro-3-(3-chloro-2-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(3-chloro-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-2-methylpropyl group and a chlorine atom at the 1 and 3 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-chloro-2-methylpropyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 3-chloro-2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved using similar Friedel-Crafts alkylation methods, but with optimized reaction conditions to increase yield and efficiency. This may involve the use of continuous flow reactors and advanced separation techniques to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(3-chloro-2-methylpropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the alkyl chain can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The alkyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the alkyl chain.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions.
Major Products Formed
Substitution: Products include substituted benzene derivatives and substituted alkyl chains.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include hydrocarbons with reduced alkyl chains.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(3-chloro-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-chloro-3-(3-chloro-2-methylpropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the alkyl chain can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-methylbenzene: Similar structure but lacks the 3-chloro-2-methylpropyl group.
1-Chloro-3-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of the 3-chloro-2-methylpropyl group.
1-Chloro-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of the 3-chloro-2-methylpropyl group
Uniqueness
1-Chloro-3-(3-chloro-2-methylpropyl)benzene is unique due to the presence of both a chlorine atom and a 3-chloro-2-methylpropyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H12Cl2 |
|---|---|
Molekulargewicht |
203.10 g/mol |
IUPAC-Name |
1-chloro-3-(3-chloro-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Cl2/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8H,5,7H2,1H3 |
InChI-Schlüssel |
UKLVWOHFWBUPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


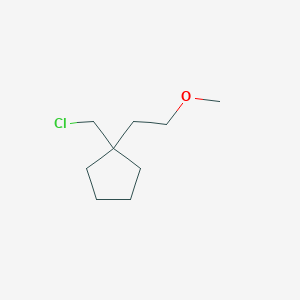
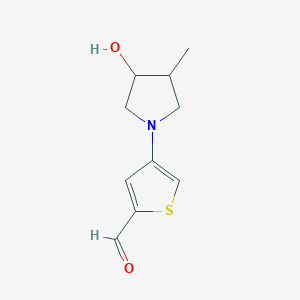
![1-[1-(Thiophen-3-ylsulfanyl)ethyl]piperidine](/img/structure/B13186421.png)
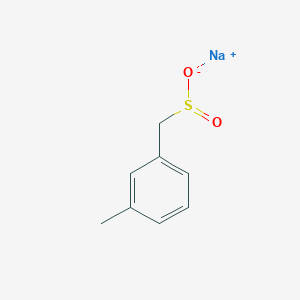
![Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13186427.png)
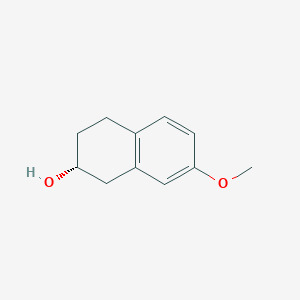
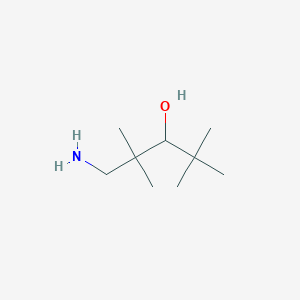
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)

![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
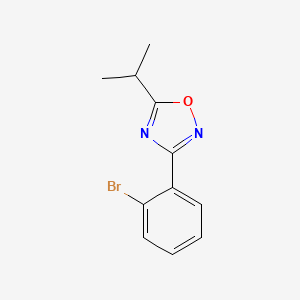
amine](/img/structure/B13186479.png)
![1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene](/img/structure/B13186484.png)
